molecular formula C8H8N4O B3281782 N2-phenyl-1,3,4-oxadiazole-2,5-diamine CAS No. 74099-09-5

N2-phenyl-1,3,4-oxadiazole-2,5-diamine

Cat. No.: B3281782
CAS No.: 74099-09-5
M. Wt: 176.18
InChI Key: ZTTVVGLZVROMGF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N2-phenyl-1,3,4-oxadiazole-2,5-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key metabolic enzymes, leading to reduced production of essential metabolites and altered cellular metabolism . Additionally, it can affect the activity of enzymes involved in detoxification processes, influencing the compound’s metabolism and clearance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-phenyl-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylhydrazine with ethyl oxalate to form the intermediate, which is then cyclized to produce the oxadiazole ring . The reaction conditions often require heating in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-phenyl-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions include oxidized oxadiazole derivatives, reduced amine derivatives, and various substituted oxadiazole compounds .

Properties

IUPAC Name

2-N-phenyl-1,3,4-oxadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-7-11-12-8(13-7)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTVVGLZVROMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282405
Record name N2-Phenyl-1,3,4-oxadiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74099-09-5
Record name N2-Phenyl-1,3,4-oxadiazole-2,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74099-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Phenyl-1,3,4-oxadiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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